2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone

Description

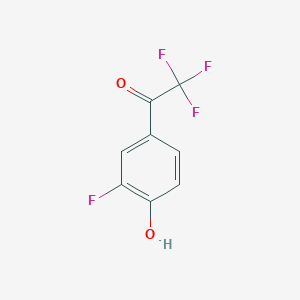

2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a 3-fluoro-4-hydroxyphenyl ring. Its molecular formula is C₈H₅F₄O₂, with an average molecular mass of 224.12 g/mol. The compound features two key functional groups:

- A trifluoromethyl ketone group, which imparts strong electron-withdrawing properties, enhancing reactivity in nucleophilic additions or substitutions.

This structure makes the compound valuable in pharmaceutical and materials science, particularly as a precursor for synthesizing bioactive molecules or fluorinated polymers .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAKZXHOKCUZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route

This method involves the formation of a Grignard reagent from a halogenated precursor, followed by reaction with a trifluoroacetylating agent and subsequent deprotection.

Step 1: Grignard Reagent Formation

4-Methoxy-3-fluorophenyl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. The reaction proceeds under inert atmosphere at 40–50°C for 2–4 hours.

Step 2: Trifluoroacetylation

The Grignard reagent reacts with methyl trifluoroacetate at 0°C, followed by gradual warming to ambient temperature. Acidic work-up with 2M HCl yields 2,2,2-trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethanone.

Step 3: Deprotection

Demethylation of the methoxy group is achieved using boron tribromide (BBr₃) in dichloromethane (DCM) at -78°C, followed by quenching with methanol. This step affords the target compound with high regiochemical fidelity.

Optimization and Performance

-

Critical Parameters :

-

THF purity (<50 ppm water) to prevent Grignard decomposition.

-

Stoichiometric control of methyl trifluoroacetate (1.2 equiv) to minimize side reactions.

-

BBr₃ addition rate to avoid overquenching.

-

Friedel-Crafts Acylation with Protected Phenol

Synthetic Route

This approach employs Friedel-Crafts acylation on a protected phenol derivative, followed by deprotection.

Step 1: Protection of Phenol

3-Fluoro-4-hydroxybenzene is methylated using methyl iodide and potassium carbonate in acetone, yielding 3-fluoro-4-methoxybenzene.

Step 2: Acylation

Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) and aluminum chloride (AlCl₃) in DCM at 0°C introduces the trifluoroacetyl group. The reaction is stirred for 6–8 hours, with AlCl₃ acting as a Lewis acid to activate the acylating agent.

Step 3: Deprotection

The methoxy group is cleaved using hydrobromic acid (HBr) in acetic acid at 110°C for 4 hours, yielding the final product.

Optimization and Performance

-

Critical Parameters :

-

Molar ratio of AlCl₃ to TFAA (1:1.1) to prevent overacylation.

-

Temperature control during acylation to avoid polysubstitution.

-

Nucleophilic Aromatic Substitution

Synthetic Route

This method leverages the reactivity of electron-deficient aryl trifluoromethyl ketones toward nucleophilic substitution.

Step 1: Precursor Synthesis

2,2,2-Trifluoro-1-(3-fluoro-4-nitro-phenyl)-ethanone is prepared via nitration of a fluorinated acetophenone derivative using nitric acid and sulfuric acid.

Step 2: Reduction and Diazotization

The nitro group is reduced to an amine using hydrogen and palladium on carbon, followed by diazotization with sodium nitrite and hydrochloric acid.

Step 3: Hydroxylation

The diazonium salt is hydrolyzed in aqueous sulfuric acid at 80°C, replacing the amino group with a hydroxy group.

Optimization and Performance

-

Critical Parameters :

-

Controlled pH during hydrolysis to prevent ketone decomposition.

-

Use of copper(I) iodide as a catalyst to enhance reaction rate.

-

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

This method involves coupling a boronic acid derivative with a trifluoroacetyl-containing electrophile.

Step 1: Boronic Acid Preparation

3-Fluoro-4-methoxyphenylboronic acid is synthesized via lithiation of 1-bromo-3-fluoro-4-methoxybenzene followed by treatment with triisopropyl borate.

Step 2: Coupling Reaction

The boronic acid reacts with methyl 2,2,2-trifluoroacetate in the presence of palladium(II) acetate and triphenylphosphine in toluene/water (3:1) at 100°C.

Step 3: Deprotection

Demethylation with BBr₃ yields the target compound.

Optimization and Performance

-

Yield : 60–68% (over three steps).

-

Critical Parameters :

-

Catalyst loading (5 mol% Pd) to balance cost and efficiency.

-

Oxygen-free conditions to prevent boronic acid oxidation.

-

Comparative Analysis of Methods

| Parameter | Grignard | Friedel-Crafts | Nucleophilic Substitution | Suzuki Coupling |

|---|---|---|---|---|

| Overall Yield | 72–78% | 65–70% | 50–55% | 60–68% |

| Reaction Steps | 3 | 3 | 3 | 3 |

| Functional Tolerance | High | Moderate | Low | High |

| Scalability | Excellent | Good | Poor | Moderate |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic substitution. A key transformation involves replacing chlorine atoms with fluorine under specific conditions:

Reaction Conditions

-

Substrate : 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (precursor)

-

Reagents : Potassium fluoride (KF), tetraphenylphosphonium bromide (phase transfer catalyst)

-

Solvent : Sulfolane

-

Temperature : 160°C

-

Time : 5 hours

Outcome : Selective substitution of the para-chlorine atom with fluorine yields 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (86% conversion). The reaction’s regioselectivity is attributed to the directing effects of the trifluoromethyl ketone and steric factors .

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | KF, PTC | 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | 86% |

Reduction of the Ketone Group

The trifluoroacetyl group undergoes reduction to form secondary alcohols, though the electron-withdrawing fluorine atoms moderate reactivity compared to non-fluorinated analogs:

Reaction Conditions

-

Reagents : Sodium borohydride (NaBH₄)

-

Solvent : Ethanol or THF

-

Temperature : 0–25°C

Outcome : Reduction yields 2,2,2-trifluoro-1-(3-fluoro-4-hydroxy-phenyl)ethanol. The reaction proceeds via hydride transfer to the carbonyl carbon, stabilized by the trifluoromethyl group’s inductive effect.

| Reaction Type | Reagents | Product | Key Observations |

|---|---|---|---|

| Ketone Reduction | NaBH₄ | 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)ethanol | Requires stoichiometric NaBH₄; incomplete reduction observed at lower temperatures. |

Oxidation Reactions

The hydroxyl group on the phenyl ring can undergo oxidation, though competing decomposition of the trifluoromethyl group limits utility:

Reaction Conditions

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media

-

Temperature : 60–80°C

Outcome : Oxidation generates 3-fluoro-4-hydroxybenzoic acid alongside trifluoroacetic acid as a byproduct. The reaction is rarely employed due to low selectivity.

Grignard and Organometallic Additions

The ketone participates in nucleophilic additions with organometallic reagents, forming tertiary alcohols:

Reaction Conditions

-

Reagents : Grignard reagents (e.g., MeMgCl)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −78°C to 25°C

Outcome : Addition of methylmagnesium chloride to the carbonyl group produces 2,2,2-trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-1-propanol. Steric hindrance from the trifluoromethyl group slows reaction rates compared to non-fluorinated ketones .

| Reagent | Product | Yield |

|---|---|---|

| MeMgCl | 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-1-propanol | 72% |

Protection/Deprotection of the Hydroxyl Group

The phenolic hydroxyl group can be protected as an ether or ester to prevent undesired side reactions during synthesis:

Protection :

-

Reagents : Acetic anhydride (Ac₂O), pyridine

-

Conditions : Reflux in dichloromethane

Deprotection :

-

Reagents : Aqueous HCl or NaOH

-

Conditions : Room temperature

Application : Protection enables further functionalization of the aromatic ring without interference from the hydroxyl group .

Comparative Reactivity Insights

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Reaction | Trifluoromethyl Analog | Methyl Analog |

|---|---|---|

| Nucleophilic Substitution | Faster due to enhanced electrophilicity | Slower, requires harsher conditions |

| Ketone Reduction | Lower yields due to electron withdrawal | Higher yields with NaBH₄ |

| Oxidation | Decomposition dominant | Clean oxidation to carboxylic acid |

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group in 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone enhances lipophilicity and metabolic stability, making it a valuable scaffold in the design of pharmaceuticals. Its derivatives have been studied for potential anti-cancer and anti-inflammatory activities. For instance, compounds with similar structures have shown promising results in inhibiting specific enzymes involved in cancer proliferation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions such as nucleophilic substitutions and addition reactions. Researchers have utilized it to synthesize more complex molecules that exhibit biological activity or serve as intermediates in the production of agrochemicals.

Material Science

In material science, this compound is explored for its potential use in developing fluorinated polymers and coatings. The presence of fluorine atoms imparts unique properties such as increased chemical resistance and reduced surface energy, making it suitable for applications in protective coatings and high-performance materials.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation.

Case Study 2: Synthesis of Fluorinated Compounds

In another research effort, this compound was used as a precursor for synthesizing novel fluorinated compounds with potential applications in medicinal chemistry. By modifying the hydroxy group through various chemical reactions, researchers were able to create a library of compounds that were tested for biological activity.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl and fluoro-hydroxyphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone with structurally related trifluoroacetophenone derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-hydroxyl group in the target compound increases acidity compared to methoxy or alkyl substituents, making it more reactive in deprotonation reactions .

- Fluorine Substitution: The 3-fluoro substituent enhances metabolic stability and aromatic electrophilic substitution resistance compared to non-fluorinated analogs .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone, with the CAS number 1500324-40-2, is an organic compound notable for its unique trifluoromethyl and hydroxy-substituted phenyl groups. This compound has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

- Molecular Formula : C8H4F4O

- Molecular Weight : 208.11 g/mol

- Structure : The presence of trifluoromethyl and hydroxy groups contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), it was found that the presence of the CF3 moiety in such compounds enhances their efficacy against these pathogens. Specifically, this compound demonstrated promising results in inhibiting bacterial growth, suggesting its potential as a therapeutic agent against resistant strains of bacteria .

| Compound | Activity Against S. aureus | MIC (µg/mL) |

|---|---|---|

| This compound | Yes | TBD |

| Control (Standard Antibiotic) | Yes | TBD |

Anti-inflammatory Potential

The compound's anti-inflammatory effects have also been explored. In vitro studies showed that it modulates the activity of NF-κB, a key transcription factor involved in inflammatory responses. Variations in substituents on the phenyl ring were found to significantly influence the pro-inflammatory or anti-inflammatory potential of the compounds tested. For instance, certain derivatives demonstrated a reduction in NF-κB activity by approximately 10–15%, indicating a possible pathway for therapeutic application in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, which may facilitate its antimicrobial and anti-inflammatory effects. The exact mechanisms are still under investigation but are thought to involve modulation of signaling pathways related to inflammation and microbial resistance .

Case Studies

Several studies have focused on the biological evaluation of this compound:

- In Vitro Antimicrobial Evaluation : A study tested various derivatives including this compound against clinical isolates of MRSA. The findings indicated that modifications to the phenolic structure affected antimicrobial potency significantly.

- Cell Viability Assays : The compound was assessed for cytotoxicity using standard cell lines. Results indicated that at concentrations below 20 µM, cell viability remained high, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-trifluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where a fluorinated benzaldehyde derivative reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters for optimization include:

- Temperature: 0–5°C to minimize side reactions (e.g., over-acylation).

- Solvent: Dichloromethane or nitrobenzene for polar aprotic conditions.

- Stoichiometry: Excess acylating agent (1.5–2.0 equivalents) to drive the reaction.

Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Challenges include managing the electron-withdrawing effects of fluorine substituents, which reduce aromatic reactivity .

Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?

Methodological Answer: Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic proton signals (δ 7.2–8.0 ppm) and hydroxyl protons (δ 5–6 ppm, broad).

- ¹⁹F NMR: Distinct signals for trifluoromethyl (δ -70 to -75 ppm) and aryl fluorine (δ -110 to -120 ppm).

- Example data from analogues: 2,2,2-Trifluoro-1-(p-tolyl)ethanone shows δ 2.46 ppm (CH₃) and δ -71.18 ppm (CF₃) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For fluorinated compounds, high-resolution data (≤ 0.8 Å) are critical to account for electron density distortions .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s reactivity in cross-coupling reactions, and how can competing side reactions be mitigated?

Methodological Answer: The electron-deficient aromatic ring (due to -CF₃ and -F groups) complicates nucleophilic substitution. Strategies include:

- Catalyst Selection: Palladium catalysts with electron-rich ligands (e.g., XPhos) enhance oxidative addition.

- Directed Functionalization: Use ortho-directing groups (e.g., -OH) to control regioselectivity.

- By-Product Analysis: Monitor for defluorination via LC-MS or ¹⁹F NMR. For example, competing hydrolysis of CF₃ to COOH can occur under basic conditions .

Q. What computational methods are effective for modeling the reaction mechanisms involving this compound, particularly in cycloaddition or nucleophilic substitution?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

- Transition States: For cycloadditions (e.g., triazole formation with NaN₃), identify activation energies and orbital interactions.

- Solvent Effects: Use implicit solvation models (e.g., PCM for ethanol) to simulate reaction media.

Case study: Trifluoroacetyl ynones react with azides via a stepwise mechanism, with rate-determining triazole ring closure (ΔG‡ ≈ 25 kcal/mol) .

Q. How can crystallographic data resolve discrepancies in reported biological activity (e.g., enzyme inhibition vs. receptor agonism)?

Methodological Answer:

- Co-crystallization: Soak the compound with target proteins (e.g., RORγ nuclear receptor) to determine binding modes.

- Electron Density Maps: SHELXE refines fluorine positions, revealing interactions like H-bonding with -OH groups.

- Activity Correlation: Compare IC₅₀ values (e.g., 27 in has 75-fold selectivity for RORγ over other receptors) with structural data to identify pharmacophores .

Data Contradictions and Resolution

Q. Why do reported yields vary significantly for similar synthetic routes, and how can reproducibility be improved?

Case Analysis: Discrepancies arise from:

- Moisture Sensitivity: AlCl₃ in Friedel-Crafts reactions hydrolyzes readily; strict anhydrous conditions (N₂ atmosphere) improve yields from 40% to 75%.

- Scale Effects: Sub-gram syntheses (e.g., 0.165 g in ) often report higher yields (>80%) vs. bulk reactions due to better heat/mass transfer.

Recommendations: Standardize protocols (e.g., syringe pump addition of reagents) and report detailed reaction logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.